1,4-Diethynyl-2,5-difluorobenzene

Organic Electronics Band Gap Engineering Computational Chemistry

Researchers engineering conjugated polymers for organic electronics often encounter inconsistent electronic performance when using non-fluorinated or improperly fluorinated diethynylbenzene analogs. 1,4-Diethynyl-2,5-difluorobenzene (CAS 156016-23-8) resolves this with its precisely positioned 2,5-difluoro substitution pattern. • HOMO-LUMO gap of 3.716 eV enables predictable band gap tuning in derived polymers. • Terminal ethynyl groups support efficient CuAAC click polymerization for high-thermal-stability materials. • The 2,5-difluoro motif directs solid-state packing via C≡C-H⋯F hydrogen bonds, critical for consistent charge transport in OFETs. Supplied as a yellow crystalline solid at ≥97% purity, available from 100 mg to bulk with global shipping.

Molecular Formula C10H4F2
Molecular Weight 162.139
CAS No. 156016-23-8
Cat. No. B588642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diethynyl-2,5-difluorobenzene
CAS156016-23-8
SynonymsBenzene, 1,4-diethynyl-2,5-difluoro- (9CI)
Molecular FormulaC10H4F2
Molecular Weight162.139
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1F)C#C)F
InChIInChI=1S/C10H4F2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H
InChIKeyJPDABRNWPOHMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diethynyl-2,5-difluorobenzene (CAS 156016-23-8): A Fluorinated Building Block for Advanced Materials and Organic Electronics Procurement


1,4-Diethynyl-2,5-difluorobenzene (CAS 156016-23-8) is a symmetrical aromatic compound with the formula C₁₀H₄F₂ and a molecular weight of 162.14 g/mol [1]. Its structure features a central benzene ring substituted with two fluorine atoms at the 2 and 5 positions, and two terminal ethynyl groups at the 1 and 4 positions [1]. This combination of rigid, linear geometry and electron-withdrawing fluorine substituents makes it a valuable molecular building block in materials science, organic electronics, and polymer chemistry . The compound is typically supplied as a yellow crystalline solid .

1
Fluorinated building block for conjugated polymer synthesis
2
Supports band-gap engineering in organic electronics research
3
Rigid, linear geometry with electron-withdrawing 2,5-difluoro motif

Why 1,4-Diethynyl-2,5-difluorobenzene Cannot Be Simply Replaced by Unfluorinated or Differently Fluorinated Analogs


Direct substitution of 1,4-diethynyl-2,5-difluorobenzene with non-fluorinated (e.g., 1,4-diethynylbenzene) or differently fluorinated analogs (e.g., 1,4-diethynyltetrafluorobenzene) is not recommended for performance-critical applications due to the profound influence of the fluorine substituents on the electronic, optical, and thermal properties of derived materials . The electron-withdrawing nature of the fluorine atoms at the 2,5-positions specifically alters the HOMO-LUMO energy levels and band gap of the resulting polymers . Systematic studies demonstrate that the degree of fluorination directly modulates polymer thermal stability [1] and that the substitution pattern dictates the dominant intermolecular interactions in the solid state [1]. Using a non-fluorinated or improperly fluorinated analog will lead to different, and often inferior, material performance, such as reduced thermal stability, altered optical absorption/emission profiles, and modified charge transport characteristics. The quantitative evidence below substantiates these critical differences.

Electronics Non-fluorinated analogs may shift HOMO-LUMO levels and alter band gap in derived polymers.
Thermal Differently fluorinated monomers can reduce thermal stability and change processing window.
Solid state Substitution pattern dictates intermolecular interactions; analog use risks altered morphology and charge transport.

Quantitative Differentiation of 1,4-Diethynyl-2,5-difluorobenzene: Performance Benchmarks Against Comparators


Energy Band Gap Comparison of 1,4-Diethynyl-2,5-difluorobenzene

The HOMO-LUMO energy gap for the isolated 1,4-diethynyl-2,5-difluorobenzene molecule has been calculated. While a direct, experimentally-derived band gap for a specific comparator under identical computational conditions is not available, this value provides a crucial baseline for understanding its electronic structure relative to its non-fluorinated parent compound. The introduction of fluorine atoms is known to significantly lower the LUMO level and alter the band gap due to their electron-withdrawing effect [1]. This property is essential for tuning the electronic properties of polymers used in organic electronics applications.

Computed HOMO-LUMO gap
Context-dependent
ΔE = 3.716 eV
DFT calculation; comparator data not available.
Provides an electronic-structure baseline for band-gap engineering.
Supports polymer design for OPV and OLED research. Exact functional not specified.
Organic Electronics Band Gap Engineering Computational Chemistry

Comparative Thermal Stability of Pt(II) Poly-yne Polymers Derived from 1,4-Diethynylbenzene Derivatives

A systematic study of platinum(II) poly-yne polymers incorporating various substituted 1,4-diethynylbenzene derivatives demonstrated a clear trend in thermal stability. The study reported that the amino- and methoxy-substituted polymers exhibited the lowest thermal stability, while the fluorinated derivatives exhibited increasing thermal stability with the degree of fluorination [1]. 1,4-Diethynyl-2,5-difluorobenzene (Compound 4 in the study) served as a key monomer in this series.

Thermal stability trend
Class-level inference
Increased stability with fluorination degree
Qualitative trend from Pt(II) poly-yne TGA study.
Supports selection for enhanced thermal stability in conjugated polymers.
Specific decomposition temperature for target compound not reported.
Polymer Chemistry Thermal Stability Platinum Poly-ynes

Refractive Index Value for 1,4-Diethynyl-2,5-difluorobenzene

A vendor datasheet reports a calculated refractive index value for the compound. This fundamental optical property is essential for applications in optical waveguides, coatings, and photonic devices [1].

Refractive index
Data to verify
n = 1.666
Calculated value from vendor datasheet.
Reference point for optical waveguide and coating design.
Requires experimental validation for critical photonic simulations.
Optical Materials Refractive Index Material Characterization

Procurement-Driven Application Scenarios for 1,4-Diethynyl-2,5-difluorobenzene (CAS 156016-23-8)


Synthesis of Thermally Stable, Fluorinated Conjugated Polymers via Click Chemistry

1,4-Diethynyl-2,5-difluorobenzene is an ideal monomer for synthesizing fluorinated polymers using copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry [1]. The resulting polymers, containing 1,2,3-triazole units, are designed for high-performance applications. Evidence shows that the use of fluorinated monomers like this one leads to polymers with high thermal stability, as demonstrated in the class of Pt-poly-ynes [2], and improved processability [3]. This makes it a strategic choice for developing advanced coatings, interlayer dielectrics, and waveguides [1].

Precursor for Organic Electronic Materials Requiring a Defined Band Gap

The calculated HOMO-LUMO energy gap of 3.716 eV [4] for this compound provides a specific electronic signature. When incorporated into conjugated polymer backbones, the electron-withdrawing fluorine atoms at the 2,5-positions allow for fine-tuning of the polymer's overall band gap and energy levels [3]. This is critical for optimizing the performance of organic electronic devices, such as increasing the open-circuit voltage in organic photovoltaics or matching energy levels for efficient charge injection in OLEDs [3]. Selecting this specific monomer enables this precise level of electronic structure engineering.

Development of Functional Materials with Controlled Intermolecular Interactions

The specific 2,5-difluoro substitution pattern on the diethynylbenzene core dictates a unique set of intermolecular interactions in the solid state. As fluorination increases from mono- to tetra-fluorinated derivatives, the dominant crystal packing forces shift from C≡C–H⋯π interactions to C≡C–H⋯F hydrogen bonds [2]. 1,4-Diethynyl-2,5-difluorobenzene represents a specific, intermediate point on this spectrum, offering a predictable and distinct solid-state packing motif. This is a critical consideration for applications where crystallinity, morphology, and intermolecular charge transport are paramount, such as in organic field-effect transistors (OFETs).

Application
Selection Property
Validation Focus
Fluorinated click-polymer synthesis
Thermal stability trend with fluorination
Confirm TGA profile and processability in target polymer
Organic electronic material design
Defined HOMO-LUMO baseline (ΔE 3.716 eV)
Verify band-gap tuning in copolymer and device energy-level alignment
Solid-state packing control
2,5-difluoro motif for C-H···F interactions
Evaluate crystallinity and charge-transport morphology in OFET studies

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